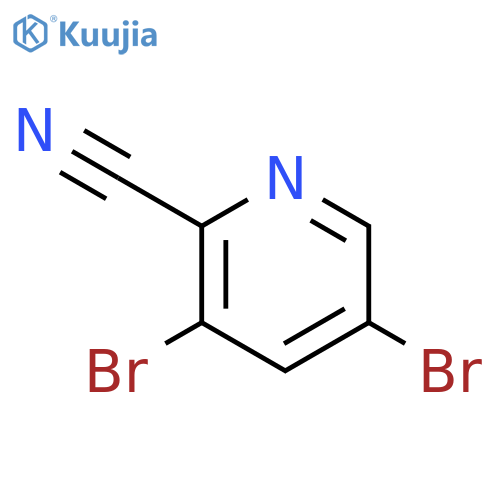Cas no 61830-09-9 (3,5-dibromopyridine-2-carbonitrile)

61830-09-9 structure
商品名:3,5-dibromopyridine-2-carbonitrile
3,5-dibromopyridine-2-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 3,5-Dibromopicolinonitrile
- 2-CYANO-3,5-DIBROMOPYRIDINE
- 3,5-Dibromo-Pyridine-2-Carbonitrile
- 3,5-dibromopyridine-2-carbonitrile
- AMY1939
- A868627
- EN300-134074
- CS-0059196
- SCHEMBL4719121
- AB43403
- AKOS015835079
- Z1269215802
- AS-35500
- FT-0759223
- MFCD08062674
- 3,5-DIBROMO-2-PYRIDINECARBONITRILE
- DTXSID30494079
- 2-PYRIDINECARBONITRILE, 3,5-DIBROMO-
- 61830-09-9
- SAKUQCVNSVHPIW-UHFFFAOYSA-N
-
- MDL: MFCD08062674
- インチ: InChI=1S/C6H2Br2N2/c7-4-1-5(8)6(2-9)10-3-4/h1,3H
- InChIKey: SAKUQCVNSVHPIW-UHFFFAOYSA-N
- ほほえんだ: C1=C(C=NC(=C1Br)C#N)Br
計算された属性
- せいみつぶんしりょう: 259.85800
- どういたいしつりょう: 259.85847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 36.7Ų
じっけんとくせい
- PSA: 36.68000
- LogP: 2.47828
3,5-dibromopyridine-2-carbonitrile セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P280;P305+P351+P338
- ちょぞうじょうけん:Room temperature
3,5-dibromopyridine-2-carbonitrile 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3,5-dibromopyridine-2-carbonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-134074-10.0g |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 95% | 10g |
$650.0 | 2023-05-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1129836-1g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 98% | 1g |
¥1513.00 | 2024-05-06 | |
| AstaTech | 50287-10/G |
3,5-DIBROMOPICOLINONITRILE |
61830-09-9 | 97% | 10/G |
$675 | 2022-03-01 | |
| Chemenu | CM178095-10g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 97% | 10g |
$596 | 2021-08-05 | |
| TRC | D426170-250mg |
3,5-Dibromopicolinonitrile |
61830-09-9 | 250mg |
$115.00 | 2023-05-18 | ||
| Fluorochem | 230616-1g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 95% | 1g |
£162.00 | 2022-02-28 | |
| Fluorochem | 230616-10g |
3,5-Dibromopicolinonitrile |
61830-09-9 | 95% | 10g |
£732.00 | 2022-02-28 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBV0010-5G |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 97% | 5g |
¥ 3,300.00 | 2023-04-07 | |
| eNovation Chemicals LLC | D633903-10G |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 97% | 10g |
$715 | 2024-07-21 | |
| eNovation Chemicals LLC | D633903-1G |
3,5-dibromopyridine-2-carbonitrile |
61830-09-9 | 97% | 1g |
$170 | 2024-07-21 |
3,5-dibromopyridine-2-carbonitrile サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:61830-09-9)3,5-Dibromopicolinonitrile
注文番号:LE8017
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:58
価格 ($):discuss personally
3,5-dibromopyridine-2-carbonitrile 関連文献
-
Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
-
Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
-
E. Shuang,Jian-Hua Wang,Xu-Wei Chen Nanoscale, 2020,12, 6852-6860
-
Yi Cai,Sonal Kumar,Rodney Chua,Vivek Verma,Du Yuan,Zongkui Kou,Hao Ren,Hemal Arora J. Mater. Chem. A, 2020,8, 12716-12722
-
Aida Martín,Luis Vázquez,Alberto Escarpa J. Mater. Chem. A, 2016,4, 13142-13147
61830-09-9 (3,5-dibromopyridine-2-carbonitrile) 関連製品
- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)
- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1704422-96-7(3-(thiolan-3-yl)prop-2-en-1-amine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:61830-09-9)3,5-dibromopyridine-2-carbonitrile

清らかである:99%/99%
はかる:5g/10g
価格 ($):413.0/616.0
atkchemica
(CAS:61830-09-9)3,5-dibromopyridine-2-carbonitrile

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ




